3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide
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Overview
Description
3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide: is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H9Br2NO2, and it has a molecular weight of 371.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide typically involves the bromination of 2-hydroxy-N-(2-hydroxyphenyl)benzamide. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the bromine atoms can yield the corresponding hydroxybenzamide.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2-hydroxy-N-(2-hydroxyphenyl)benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new medications based on its structure .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
2-Bromophenol: Shares the bromine and hydroxyl functional groups but lacks the amide linkage.
Benzanilide: Similar structure but without the bromine atoms.
Benzamide: Lacks the bromine and hydroxyl groups but has the amide linkage.
Uniqueness: 3,5-Dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide is unique due to the presence of both bromine and hydroxyl groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Properties
CAS No. |
81260-57-3 |
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Molecular Formula |
C13H9Br2NO3 |
Molecular Weight |
387.02 g/mol |
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H9Br2NO3/c14-7-5-8(12(18)9(15)6-7)13(19)16-10-3-1-2-4-11(10)17/h1-6,17-18H,(H,16,19) |
InChI Key |
AWXHGDOPFJRCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)O |
Origin of Product |
United States |
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